KD025 - 911417-87-3

KD025

Catalog Number: EVT-283588
CAS Number: 911417-87-3
Molecular Formula: C26H24N6O2
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KD025, also known as belumosudil, SLx-2119, and KD-025, is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Its chemical name is KD025. [] KD025 has emerged as a promising molecule in scientific research due to its potential to modulate immune responses and fibrotic processes. [] It is classified as a kinase inhibitor and is currently being investigated for its potential therapeutic applications in various diseases. [] In particular, KD025 selectively targets the ROCK2 isoform, which differentiates it from other pan-ROCK inhibitors. [, ] This selectivity allows KD025 to exert its effects without the significant hypotensive effects often observed with pan-ROCK inhibitors. [, ]

Mechanism of Action

Autoimmune Diseases:

  • Chronic Graft-versus-Host Disease (cGVHD): KD025 has demonstrated promising results in preclinical models and clinical trials for cGVHD. [, , , , , , , , ] It effectively reduces clinical scores, improves lung function, decreases antibody and collagen deposition, and limits T cell infiltration in the lungs and kidneys. [, , , , , , , ] Notably, these effects are observed in various cGVHD models, including those driven by IL-21 responses and those exhibiting sclerodermatous features. [, ] Furthermore, KD025's efficacy extends to patients refractory to other therapies, highlighting its potential as a valuable treatment option. [, ]
  • Systemic Sclerosis: Studies have shown that KD025 administration can ameliorate disease severity in murine models of scleroderma, a chronic autoimmune disease characterized by fibrosis and vascular abnormalities. [] Treatment with KD025 improved weight loss, posture, and skin integrity, suggesting its potential to address the fibrotic manifestations of this disease. []
  • Psoriasis Vulgaris: KD025 has shown promising clinical benefits in patients with psoriasis, a chronic inflammatory skin condition. [] It effectively reduces Psoriasis Area and Severity Index (PASI) scores and improves skin pathology by concurrently downregulating proinflammatory cytokines like IL-17 and IL-23 and upregulating IL-10, an anti-inflammatory cytokine. [] This balanced modulation of the immune response highlights KD025's potential to effectively target the underlying inflammatory processes driving psoriasis. []
  • Rheumatoid Arthritis: Research suggests that KD025 administration can mitigate disease progression in collagen-induced arthritis, a murine model of rheumatoid arthritis. [] Its ability to suppress Th17-mediated inflammation, as evidenced by reduced IL-17 and IL-21 production and decreased STAT3 phosphorylation, makes it a potential candidate for treating rheumatoid arthritis. []

Cardiovascular Diseases:

  • Hypertension: Studies in animal models have revealed that KD025 can attenuate hypertension-induced end-organ damage. [, ] In DOCA-salt hypertensive mice, KD025 treatment significantly reduced cardiac hypertrophy, left ventricular fibrosis, and renal T cell infiltration. [] Similarly, in Ang II-induced hypertension, KD025 effectively blunted the hypertensive response and decreased the Th17/Treg ratio in renal T cells. [] These findings underscore KD025's potential to address both the cardiovascular and immunological components of hypertension. [, ]
  • Pulmonary Arterial Hypertension: KD025 has been investigated in the context of pulmonary arterial hypertension (PAH), a severe condition characterized by high blood pressure in the arteries of the lungs. [] Research indicates that ROCK2 expression is significantly elevated in pulmonary arterial smooth muscle cells (PASMCs) from patients with idiopathic PAH. [] Moreover, KD025 effectively inhibits the accelerated proliferation of these cells in vitro, suggesting a potential role in mitigating the vascular remodeling observed in PAH. [] Furthermore, in a rat model of PAH, KD025 treatment successfully attenuated the elevated right ventricular systolic pressure, further supporting its potential as a therapeutic agent. []
Applications
  • Ischemic Stroke: KD025 has shown promising results in preclinical stroke models. [, , ] It significantly reduces infarct volume, improves neurological deficits, and enhances collateral blood flow without inducing significant hypotension. [, , ] Importantly, KD025 exhibits a therapeutic window of at least 3 hours after stroke onset in mice, suggesting its potential for clinical translation. [, ]
  • Diabetes: Emerging research has identified KD025 as a potential protective agent against glucolipotoxicity, a key pathogenic factor in type 2 diabetes. [] Studies revealed that KD025 protects beta cells from the deleterious effects of elevated glucose and fatty acid levels. [] This protective effect was found to be mediated by the inhibition of casein kinase 2 (CK2), a target distinct from ROCK2. [] This finding not only expands KD025's potential therapeutic applications but also highlights its multifunctional nature. []
  • Cancer: Preliminary evidence suggests that KD025 may have anti-tumor and immune modulatory properties in multiple myeloma. [] It has shown in vitro activity against drug-resistant myeloma cell lines and enhanced the cytotoxic effects of the CD38 monoclonal antibody isatuximab. [] Further research is ongoing to investigate KD025's potential in the context of cancer therapy. []

Fasudil

Compound Description: Fasudil is a non-selective Rho-associated protein kinase (ROCK) inhibitor, targeting both ROCK1 and ROCK2 isoforms [, , , ]. It is clinically used for treating cerebral vasospasm and has been investigated for various conditions, including pulmonary hypertension and stroke.

Relevance: Unlike the selective ROCK2 inhibitor KD025, Fasudil's non-selective inhibition of both ROCK isoforms can lead to significant hypotension, a dose-limiting side effect in conditions like acute ischemic stroke [, , ]. This distinction highlights KD025's potential for a more favorable safety profile in clinical applications where hypotension is a concern.

Y-27632

Compound Description: Y-27632 is another non-selective ROCK inhibitor, targeting both ROCK1 and ROCK2 isoforms [, ]. It's widely used in research for its ability to inhibit cell contractility and promote cell migration.

Relevance: Like Fasudil, Y-27632's non-selective ROCK inhibition differentiates it from KD025. For example, in adipocyte differentiation studies, Y-27632 promoted adipogenesis, contrary to KD025's suppressive effect []. This difference emphasizes the distinct biological effects of selective ROCK2 inhibition by KD025.

H-1152P

Compound Description: H-1152P is a selective ROCK2 inhibitor, though with lower selectivity compared to KD025 [].

Relevance: While both KD025 and H-1152P exhibit selectivity towards ROCK2, the higher specificity of KD025 makes it a more valuable tool for dissecting the specific roles of ROCK2 in various biological processes []. This difference in selectivity might also contribute to varying efficacies and side effect profiles.

CX-4945 (Silmitasertib)

Compound Description: CX-4945 is a potent and selective inhibitor of casein kinase 2 (CK2) []. It has shown anti-tumor activity and is being investigated for treating various cancers.

Relevance: KD025 has been shown to bind to and inhibit CK2, with a binding affinity comparable to that of CX-4945 []. This shared target provides an explanation for KD025's anti-adipogenic activity, which is not mediated by its ROCK2 inhibition but rather through CK2 inhibition.

GSK429286A

Compound Description: GSK429286A is an analog of KD025 and is used as an internal standard in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis for quantifying KD025 concentrations in biological samples [].

Relevance: The structural similarity between KD025 and GSK429286A allows for accurate quantification of KD025 in preclinical pharmacokinetic studies, providing crucial information about its absorption, distribution, metabolism, and excretion [].

KD025m1, KD025m2

Compound Description: KD025m1 and KD025m2 are the main metabolites of KD025, identified through metabolic profiling studies [, , ].

O-dealkylated Belumosudil Sulfate, Belumosudil Glucuronide

Compound Description: O-dealkylated Belumosudil Sulfate and Belumosudil Glucuronide are phase 2 metabolites of KD025, identified in plasma and fecal samples during metabolic profiling studies [].

Monohydroxy-Belumosudil, Belumosudil Diol

Compound Description: Monohydroxy-Belumosudil and Belumosudil Diol are additional metabolites of KD025, identified in fecal samples during metabolic profiling studies [].

Properties

CAS Number

911417-87-3

Product Name

2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)-N-isopropylacetamide

IUPAC Name

2-[3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide

Molecular Formula

C26H24N6O2

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C26H24N6O2/c1-16(2)28-24(33)15-34-20-7-5-6-17(13-20)25-30-23-9-4-3-8-21(23)26(31-25)29-19-10-11-22-18(12-19)14-27-32-22/h3-14,16H,15H2,1-2H3,(H,27,32)(H,28,33)(H,29,30,31)

InChI Key

GKHIVNAUVKXIIY-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5

Solubility

Soluble in DMSO

Synonyms

SLx-2119; SLx2119; SLx 2119; KD-025; KD025; KD 025.

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.